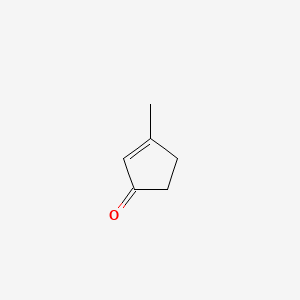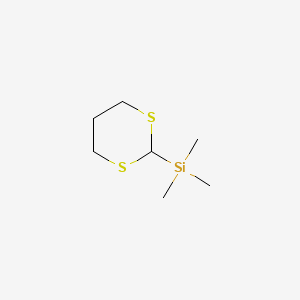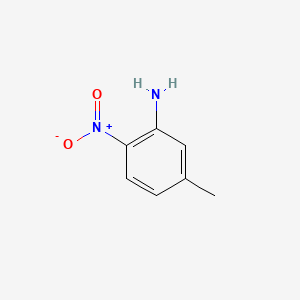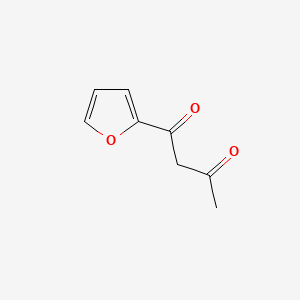
(3-(三氟甲基)苯基)乙酰胺
描述
“(3-(Trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C9H8F3NO . It appears as white to off-white crystals or crystalline powder .
Molecular Structure Analysis
The molecular structure of “(3-(Trifluoromethyl)phenyl)acetamide” is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group . The InChI representation of the molecule is InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) .
Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)phenyl)acetamide” has a molecular weight of 203.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass of the molecule is 203.05579836 g/mol .
科学研究应用
Pharmaceutical Research
“2-[3-(trifluoromethyl)phenyl]acetamide” is used in pharmaceutical research, particularly in the development of receptor antagonists that target pain-sensitive meningeal blood vessels and dura innervated by peripheral sensory trigeminal nerves .
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules, including "N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156)" .
Nuclear Magnetic Resonance (NMR) Spectroscopy
It is utilized in fluorine (19F) NMR studies to evaluate the chemical shift sensitivity of trifluoromethyl tags, which are crucial for elucidating distinct protein conformers or states .
Molecularly Imprinted Polymers
The compound is involved in the deposition of thiophene derivatives with a –PhCF3 group for creating molecularly imprinted polymers through in situ electrochemical oxidation on electrode surfaces .
Fungicidal Activity
Trifluoromethyl-substituted derivatives, including this compound, have shown higher fungicidal activity compared to other derivatives and are used in the synthesis of fluazinam .
Chemical Intermediate
It acts as a chemical intermediate for synthesizing crop-protection products and is highly demanded for this purpose .
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXORDBZLZWAHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177445 | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)phenyl)acetamide | |
CAS RN |
22902-93-8 | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22902-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022902938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE7B4MJR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of (3-(Trifluoromethyl)phenyl)acetamide?
A1: Research indicates that the yeast culture Rhodotorula mucilaginosa can metabolize (3-(Trifluoromethyl)phenyl)acetamide. It transforms the compound into three metabolites: 4-nitro-3-(trifluoromethyl)aniline, 2-methyl-N-[4-amino-3-(trifloromethyl)phenyl]propanamide, and N-[4-amino-3-(trifluoromethyl)phenyl]acetamide. [] You can find the paper detailing this metabolic pathway here: .
Q2: Has (3-(Trifluoromethyl)phenyl)acetamide been incorporated into larger molecules with biological activity?
A2: Yes, researchers have successfully incorporated (3-(Trifluoromethyl)phenyl)acetamide as a key structural motif in developing various compounds. For example, it serves as a starting point for synthesizing ligands used in the development of SPECT imaging agents targeting the androgen receptor, particularly for prostate cancer research. [] Additionally, derivatives containing this structure have been explored as potential antimicrobial agents. []
Q3: How does the presence of the trifluoromethyl group influence the properties of compounds containing (3-(Trifluoromethyl)phenyl)acetamide?
A3: The trifluoromethyl group is known for its electron-withdrawing nature and steric bulk. In the context of (3-(Trifluoromethyl)phenyl)acetamide derivatives, these properties likely contribute to:
Q4: Are there any studies exploring the use of (3-(Trifluoromethyl)phenyl)acetamide in the context of Hepatitis C Virus (HCV)?
A4: Yes, computational studies have investigated the potential of (3-(Trifluoromethyl)phenyl)acetamide derivatives as HCV inhibitors. Specifically, a compound named "mms02387687," containing the (3-(Trifluoromethyl)phenyl)acetamide moiety, showed promising interactions with the HCV envelope glycoprotein E2 in silico, suggesting it could be a starting point for developing novel anti-HCV therapies. []
Q5: Can you provide an example of how the structure of (3-(Trifluoromethyl)phenyl)acetamide has been modified to generate novel compounds with potential therapeutic applications?
A5: Researchers have synthesized a series of 1,3-benzothiazole derivatives, using (3-(Trifluoromethyl)phenyl)acetamide as a starting point, to develop selective pan-RAF kinase inhibitors. One notable compound, TAK-632, demonstrated potent inhibition of RAF kinases, both in vitro and in vivo, suggesting its potential as an anti-cancer therapeutic, particularly against melanomas. [] The study highlights how strategic modifications to the (3-(Trifluoromethyl)phenyl)acetamide scaffold can lead to compounds with enhanced potency and selectivity towards specific therapeutic targets.
Q6: Are there any reported X-ray powder diffraction data available for compounds related to (3-(Trifluoromethyl)phenyl)acetamide?
A6: Yes, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide, a compound structurally related to (3-(Trifluoromethyl)phenyl)acetamide, has been characterized using X-ray powder diffraction. This data provides valuable insights into the compound's solid-state properties, which can be crucial for formulation development and other pharmaceutical applications. []
Q7: Have any studies explored the potential for (3-(Trifluoromethyl)phenyl)acetamide or its derivatives to act as chemokine receptor antagonists?
A7: Yes, researchers have investigated several (3-(Trifluoromethyl)phenyl)acetamide derivatives, notably N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330), for their activity against the CXC chemokine receptor 3 (CXCR3). NBI-74330 exhibited potent and selective antagonism of CXCR3, highlighting the potential of this class of compounds for treating inflammatory diseases where CXCR3 plays a crucial role. [, ]
Q8: What analytical techniques are commonly used to characterize and quantify (3-(Trifluoromethyl)phenyl)acetamide and its derivatives?
A8: Researchers commonly employ various spectroscopic and analytical techniques to characterize (3-(Trifluoromethyl)phenyl)acetamide and its derivatives. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation, providing information about the compound's carbon and hydrogen framework, as well as the presence of the trifluoromethyl group. []
- X-ray Powder Diffraction (XRPD): This technique offers insights into the solid-state properties of the compound, including crystallinity and polymorphism, which are essential for formulation development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















